molecular formula Cl6N3P3 B128928 Hexachlorophosphazene CAS No. 940-71-6

Hexachlorophosphazene

Cat. No.: B128928
CAS No.: 940-71-6
M. Wt: 347.7 g/mol
InChI Key: UBIJTWDKTYCPMQ-UHFFFAOYSA-N
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Description

Hexachlorophosphazene is an inorganic compound with the chemical formula (NPCl₂)₃. It is a cyclic molecule consisting of alternating phosphorus and nitrogen atoms, each phosphorus atom bonded to two chlorine atoms.

Mechanism of Action

Target of Action

Phosphonitrilic chloride trimer, also known as Hexachlorophosphazene, is a versatile compound that primarily targets the formation of polyphosphazenes . It serves as a precursor for the synthesis of these polymers, which have a wide range of applications in various fields .

Mode of Action

This compound interacts with its targets through a process known as ring-opening polymerization . This process involves the breaking of the ring structure of the this compound molecule, leading to the formation of linear or branched polymers . The chlorine atoms in the this compound molecule can be easily substituted by other groups, allowing for the creation of a variety of polyphosphazenes with different properties .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of polyphosphazenes . The ring-opening polymerization of this compound leads to the formation of polydichlorophosphazene, which can then undergo further reactions to form a variety of polyphosphazenes . These polymers have a wide range of applications, including the production of flame retardants, special rubbers, electronic materials, and medical and pharmaceutical materials .

Pharmacokinetics

It’s important to note that the properties of the resulting polyphosphazenes can vary widely depending on the substituents attached to the phosphorus atoms in the polymer .

Result of Action

The primary result of this compound’s action is the formation of polyphosphazenes . These polymers have a wide range of properties and uses, depending on the substituents attached to the phosphorus atoms. For example, they can be used as catalyst precursors for ethylene oligomerization . The oligomerization products were mainly low-carbon olefins (C4 and C6) .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the ring-opening polymerization of this compound typically requires heat . Furthermore, the substitution reactions that lead to the formation of different polyphosphazenes can be influenced by the nature of the substituent and the reaction conditions . It’s also worth noting that this compound is a stable compound that can resist acid, alkali, and high temperatures .

Preparation Methods

Hexachlorophosphazene is typically synthesized through the reaction of phosphorus pentachloride (PCl₅) with ammonium chloride (NH₄Cl). The reaction proceeds as follows: [ \text{PCl}_5 + \text{NH}_4\text{Cl} \rightarrow \frac{1}{n} (\text{NPCl}_2)_n + 4 \text{HCl} ] The resulting product is purified by sublimation, yielding mainly the trimer (PNCl₂)₃ and tetramer (PNCl₂)₄ . Industrial production methods often involve similar reaction conditions, with careful control of temperature and pressure to optimize yield and purity.

Comparison with Similar Compounds

Hexachlorophosphazene is unique among similar compounds due to its cyclic structure and the presence of alternating phosphorus and nitrogen atoms. Similar compounds include:

This compound stands out due to its versatility in forming various derivatives and its significant applications in polymer chemistry and materials science.

Properties

IUPAC Name

2,2,4,4,6,6-hexachloro-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/Cl6N3P3/c1-10(2)7-11(3,4)9-12(5,6)8-10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBIJTWDKTYCPMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N1=P(N=P(N=P1(Cl)Cl)(Cl)Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

(NPCl2)3, Cl6N3P3
Record name Hexachlorophosphazene
Source Wikipedia
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Related CAS

25231-98-5
Record name 2λ5,4λ5,6λ5-1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexachloro-, homopolymer
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DSSTOX Substance ID

DTXSID4061331
Record name Hexachlorocyclotriphosphazene
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Molecular Weight

347.7 g/mol
Source PubChem
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CAS No.

940-71-6
Record name Hexachlorocyclotriphosphazene
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Record name Hexachlorocyclotriphosphazene
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Record name Phosphonitrilic chloride trimer
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Record name 2.lambda.5,4.lambda.5,6.lambda.5-1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexachloro-
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Record name Hexachlorocyclotriphosphazene
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Record name 2,2,4,4,6,6-hexachloro-1,3,5-triaza-2,4,6-triphosphorine
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Record name HEXACHLOROCYCLOTRIPHOSPHATRIAZENE
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